Nicotinic Acid Methyl Ester 5-N-Methylnitrone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic Acid Methyl Ester 5-N-Methylnitrone typically involves the esterification of nicotinic acid followed by nitrone formation. The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid. The nitrone formation involves the reaction of the ester with a suitable nitrone precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification and nitrone formation processes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Nicotinic Acid Methyl Ester 5-N-Methylnitrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nicotinic Acid Methyl Ester 5-N-Methylnitrone is primarily used in proteomics research. Its applications extend to various fields, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to nicotinic acid.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nicotinic Acid Methyl Ester 5-N-Methylnitrone involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Methyl Ester: Similar in structure but lacks the nitrone group.
Nicotinic Acid Ethyl Ester: An ethyl ester derivative with similar properties.
Nicotinic Acid Amide: An amide derivative with different reactivity and applications.
Uniqueness
Nicotinic Acid Methyl Ester 5-N-Methylnitrone is unique due to the presence of the nitrone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .
Properties
IUPAC Name |
1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(13)6-7-3-8(5-10-4-7)9(12)14-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUAISHOPGNAAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=CN=C1)C(=O)OC)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.